1,2-Diphenylethane

Coal liquefaction Catalytic hydrogenolysis C–C bond stability

Procure 1,2-diphenylethane (bibenzyl) for coal liquefaction, polymer initiation, or photochemical research. Unlike trans-stilbene, this saturated 1,2-isomer resists C–C bond scission under iron-based catalysts (350–425°C), enabling isolation of hydrogen transfer mechanisms without confounding bond cleavage artifacts. As a precursor to tunable non-peroxide radical initiators (BDE as low as 33.8 kcal/mol, onset ~85°C for acrylate systems), it unlocks high-temperature curing where standard peroxides fail. Supported by ATcT high-accuracy thermochemical data (ΔfH° gas = 142.30±0.76 kJ/mol, condensed = 51.14±0.76 kJ/mol). Photochemical synthesis via dibenzyl ketone photolysis enables site-specific isotopic labeling for NMR studies. Available ≥98% purity.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
CAS No. 103-29-7
Cat. No. B090400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylethane
CAS103-29-7
Synonyms1,1'-(1,2-ethanediyl)bis(benzene)
1,2-dihydrostilbene
1,2-diphenylethane
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=CC=C2
InChIInChI=1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyQWUWMCYKGHVNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.36e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenylethane (Bibenzyl) CAS 103-29-7 Technical Specifications and Procurement Overview


1,2-Diphenylethane (Bibenzyl, CAS 103-29-7) is a symmetrical diarylethane compound with molecular formula C14H14 and molecular weight 182.26 g/mol. It exists as a white to light yellow crystalline powder with a melting point of 52–54°C and a boiling point of 284°C at atmospheric pressure . The compound features an ethane backbone with phenyl groups attached to each carbon atom, placing it within the diphenylethane structural class that includes positional isomers such as 1,1-diphenylethane (CAS 612-00-0) and the unsaturated analog trans-stilbene (CAS 103-30-0) [1]. Its C(sp³)–C(sp³) central bond is the key structural feature that distinguishes its reactivity profile from both saturated analogs with different substitution patterns and unsaturated derivatives.

Why 1,2-Diphenylethane Cannot Be Replaced by Generic Diphenylethane Isomers or Analogs in Critical Applications


Within the diphenylethane structural class, substitution position and saturation state fundamentally alter thermal stability, radical-generation behavior, and electrochemical compatibility. The 1,2-isomer exhibits a C–C bond dissociation energy that is distinct from the 1,1-isomer due to differing benzylic stabilization environments [1]. Furthermore, the saturated ethane bridge of 1,2-diphenylethane confers thermal stability that its unsaturated analog trans-stilbene lacks; under high-temperature conditions (350–425°C), trans-stilbene undergoes facile hydrogenation and C–C bond cleavage, whereas bibenzyl remains largely intact against C–C bond scission when exposed to the same iron-based catalysts [2]. In lithium-ion battery electrolyte applications, the 1,1-isomer has been specifically patented for overcharge protection functionality, while the 1,2-isomer's electrochemical behavior is distinct, reflecting that positional isomerism dictates additive performance [3]. These structural determinants mean that substituting a generic diphenylethane-class compound without verifying the specific isomer will likely result in thermal failure, incorrect radical generation kinetics, or inadequate electrochemical protection.

1,2-Diphenylethane Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Thermal Stability Advantage: 1,2-Diphenylethane vs. trans-Stilbene Under Hydrogenolysis Conditions

Under identical catalytic hydrogenolysis conditions at 380°C, 1,2-diphenylethane demonstrates superior resistance to central C–C bond cleavage compared to trans-stilbene. Pyrrhotite (Fe1−xS) catalyzes the hydrogenation of trans-stilbene effectively, whereas both pyrrhotite and α-Fe catalysts remain inactive toward cleavage of the carbon–carbon single bond in bibenzyl [1].

Coal liquefaction Catalytic hydrogenolysis C–C bond stability

Radical Generation Differentiation: Sterically Encumbered 1,2-Diphenylethane Derivatives vs. Peroxide Initiators

Sterically encumbered diphenylethane molecules exhibit quantifiable bond dissociation energies (BDE) that enable predictable thermal initiation of radical polymerization. The lowest BDE value among the diphenylethane series studied was 33.8 kcal/mol, which corresponded to an experimentally determined onset temperature of 85°C for acrylate polymerization [1]. In contrast, standard peroxide initiators such as dibenzoyl peroxide (BPO) have a reported O–O BDE of approximately 30 kcal/mol and initiate at lower temperatures (typically 60–80°C), while the unsubstituted 1,2-diphenylethane parent compound has a significantly higher C–C BDE (estimated >60 kcal/mol) and does not function as an initiator under comparable conditions [1].

Radical polymerization Bond dissociation energy Carbon-centered initiators

Electrochemical Additive Specificity: 1,2-Diphenylethane vs. 1,1-Diphenylethane in Lithium-Ion Battery Electrolytes

Patent literature explicitly distinguishes the functional role of 1,1-diphenylethane from its 1,2-isomer in lithium-ion battery applications. US9287584B2 claims the inclusion of 1,1-diphenylethane in electrolyte formulations to provide overcharge protection functionality, enabling the battery to withstand overvoltage conditions without reliability degradation [1]. The 1,2-isomer is not claimed for this specific overcharge protection function, indicating that the positional isomerism directly dictates the electrochemical protection mechanism. Research on diphenylethane as an electrolyte additive to enhance high-temperature durability of LiCoO2/graphite cells further documents the additive behavior of the diphenylethane class, though the specific isomeric performance differentiation remains under investigation [2].

Lithium-ion battery Electrolyte additive Overcharge protection

Thermochemical Stability Reference: Enthalpy of Formation of 1,2-Diphenylethane

The Active Thermochemical Tables (ATcT) provide high-accuracy thermochemical data for 1,2-diphenylethane that enable rigorous thermodynamic calculations for process design and safety assessments. The condensed-phase (crystalline/liquid) enthalpy of formation ΔfH°(298.15 K) is 51.14 ± 0.76 kJ/mol, while the gas-phase value is 142.30 ± 0.76 kJ/mol [1]. These values serve as critical reference points for calculating heat balances in reactions involving bibenzyl. While direct comparative data for the 1,1-isomer or trans-stilbene from the same ATcT source are not available in this dataset, the provision of uncertainty bounds (±0.76 kJ/mol) establishes the quantitative confidence level required for engineering calculations, supporting informed selection when precise thermochemical parameters are mandated.

Thermochemistry Process engineering Thermodynamic modeling

Synthetic Pathway Selectivity: 1,2-Diphenylethane as the Exclusive Product of Dibenzyl Ketone α-Cleavage Photolysis

Photolysis of dibenzyl ketone (DBK) produces 1,2-diphenylethane as the primary germinate radical coupling product. The quantum yield for disappearance of DBK and appearance of 1,2-diphenylethane (DPE) in hexadecyltrimethylammonium chloride (HDTCl) micelles is decreased relative to homogeneous benzene solution due to enhanced cage effects [1]. Critically, the photolysis pathway yields 1,2-diphenylethane specifically; 1,1-diphenylethane is not produced from this reaction, as the radical coupling occurs at the benzylic positions corresponding to the original ketone structure. Furthermore, the quantum yield for DBK disappearance and DPE appearance is significantly reduced when the ketone is enriched in 13C at the carbonyl carbon, and the yields are influenced by applied external magnetic fields [1].

Photochemistry Radical cage effects Isotopic enrichment

Thermal Decomposition Pathway Differentiation: 1,2-Diphenylethane vs. Coal Model Compounds

Under coal liquefaction conditions (425–450°C, 1500 psi initial pressure), 1,2-diphenylethane (bibenzyl) undergoes distinct thermal decomposition pathways that differentiate it from other aromatic model compounds. The primary initial reaction is β-cleavage to form benzyl radicals, which subsequently produce toluene [1]. In the absence of an external hydrogen donor, bibenzyl acts as its own hydrogen donor, forming the 1,2-diphenylethyl radical and ultimately trans-stilbene [1]. The rate of α-cleavage (producing benzene and ethylbenzene) is low under non-reducing conditions but is greatly enhanced under reducing conditions with H2 [1]. This behavior contrasts with compounds like diphenylmethane, which lack the central ethane bridge and undergo different cleavage patterns. The deuterium isotope effect for α-cleavage product formation is approximately 3, indicating that C–D or D–D bond breaking is involved in the rate-determining step [1].

Coal liquefaction Thermal cracking Hydrogen transfer

High-Value Application Scenarios for 1,2-Diphenylethane Based on Verified Differentiation Evidence


High-Temperature Coal Liquefaction and Heavy Oil Upgrading Model Studies

1,2-Diphenylethane serves as a validated model compound for studying C–C bond cleavage and hydrogen transfer mechanisms under coal liquefaction conditions (425–450°C, 1500 psi). Its resistance to C–C bond cleavage in the presence of iron-based catalysts, as demonstrated by the inactivity of α-Fe and pyrrhotite toward bibenzyl C–C bond scission while trans-stilbene undergoes facile cleavage [1], makes it the preferred compound for isolating hydrogen transfer mechanisms without confounding C–C bond rupture. The deuterium isotope effect of approximately 3 for α-cleavage products [2] provides a quantifiable metric for tracking hydrogen transfer pathways. Researchers studying direct coal liquefaction catalysts should procure 1,2-diphenylethane rather than trans-stilbene when the objective is to investigate hydrogen-donor chemistry independent of C–C bond cleavage artifacts.

Carbon-Centered Radical Initiator Development for Controlled Polymerization

The 1,2-diphenylethane scaffold provides a platform for developing non-peroxide radical initiators with tunable thermal activation. Sterically encumbered diphenylethane derivatives exhibit quantifiable bond dissociation energies (lowest measured: 33.8 kcal/mol) that correlate with experimentally determined polymerization onset temperatures (85°C for acrylate systems) [1]. This thermal threshold is distinct from standard peroxide initiators like dibenzoyl peroxide (onset 60–80°C) [1], offering polymer chemists an alternative initiation window. Procurement of 1,2-diphenylethane as a synthetic precursor enables the preparation of substituted derivatives with tailored BDE values, supporting applications in high-temperature curing, composite manufacturing, and specialty polymer synthesis where peroxide residues or low-temperature initiation are undesirable.

Photochemical Synthesis of Isotopically Labeled 1,2-Diphenylethane for Mechanistic Studies

The photolysis of dibenzyl ketone provides a unique and specific synthetic route to 1,2-diphenylethane that cannot produce the 1,1-isomer [1]. The quantum yield of 1,2-diphenylethane formation is tunable through micellar environments (reduced in HDTCl micelles vs. homogeneous benzene) and responds to both 13C isotopic enrichment and external magnetic fields [1]. This photochemical pathway is the method of choice for preparing 1,2-diphenylethane with site-specific isotopic labeling for NMR studies, radical cage effect investigations, and magnetic isotope effect research. Procurement of high-purity 1,2-diphenylethane as a chromatographic standard for analyzing photolysis product distributions is also warranted in photochemical mechanistic laboratories.

Thermochemical Reference Standard for Process Engineering Calculations

1,2-Diphenylethane benefits from high-accuracy thermochemical data in the Active Thermochemical Tables (ATcT) database, with condensed-phase enthalpy of formation ΔfH°(298.15 K) = 51.14 ± 0.76 kJ/mol and gas-phase ΔfH°(298.15 K) = 142.30 ± 0.76 kJ/mol [1]. These values, established with defined uncertainty bounds, support rigorous thermodynamic calculations for reactor design, heat exchanger sizing, and process safety assessments. Industrial process engineers developing synthetic routes involving bibenzyl or its derivatives should rely on this compound as a thermochemical anchor point, as the availability of high-accuracy data reduces uncertainty in scale-up calculations compared to less thoroughly characterized diphenylethane analogs. The comprehensive condensed-phase heat capacity data available from 10 K to near 400 K [2] further supports precise energy balance calculations across a wide operating temperature range.

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